

A Comprehensive Toxicological Profile of 4,4'-Thiobis(6-tert-butyl-m-cresol)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,4'-Thiobis(6-tert-butyl-m-cresol)

Cat. No.: B7800368

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Thiobis(6-tert-butyl-m-cresol), also known as TBBC, is a synthetic phenolic antioxidant widely utilized in the rubber and plastics industries to prevent oxidative degradation.[1][2] Its role as a stabilizer extends to its use in polyethylene and polyolefin packaging materials for foodstuffs.[3][4] This widespread application necessitates a thorough understanding of its toxicological profile to ensure human and environmental safety. This technical guide provides a comprehensive overview of the existing toxicological data on **4,4'-Thiobis(6-tert-butyl-m-cresol)**, presenting key findings in a structured format for researchers, scientists, and drug development professionals.

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to assessing its toxicological potential. **4,4'-Thiobis(6-tert-butyl-m-cresol)** is a light-gray to tan powder with a slightly aromatic odor.[5][6] Key physicochemical data are summarized in the table below.

Property	Value	Reference
CAS Number	96-69-5	[5]
Molecular Formula	C ₂₂ H ₃₀ O ₂ S	[5]
Molecular Weight	358.54 g/mol	[7]
Melting Point	150 - 165 °C (302 °F)	[6][8]
Boiling Point	460.94°C (estimate)	[4]
Water Solubility	<0.01 g/100 mL at 18 °C	[4][8]
Vapor Pressure	0.0000006 mmHg	[5][8]
Flash Point	215 °C (420 °F)	[4][8]
Specific Gravity	1.10	[5]

Toxicological Data

Acute Toxicity

The acute toxicity of **4,4'-Thiobis(6-tert-butyl-m-cresol)** is considered to be low via the oral route.[4]

Test	Species	Route	Value	Reference
LD50	Rabbit	Oral	2345 mg/kg	[4][8]
LD50	Rat	Oral	2345 mg/kg	[9]

Contact with **4,4'-Thiobis(6-tert-butyl-m-cresol)** can cause skin and eye irritation.[9][10][11] It is also recognized as a skin sensitizer, meaning that repeated exposure may lead to an allergic skin reaction.[9][10]

Sub-chronic and Chronic Toxicity

Studies conducted by the National Toxicology Program (NTP) provide the most comprehensive data on the sub-chronic and chronic effects of this compound.

15-Day Study in Rats: In a 15-day study, F344/N rats were fed diets containing 0, 1,000, 2,500, 5,000, 10,000, or 25,000 ppm of **4,4'-Thiobis(6-tert-butyl-m-cresol)**.^[3] Significant toxicity was observed at higher doses. All rats in the 25,000 ppm group and a majority of those in the 10,000 ppm group died before the end of the study.^[3] Key findings included significant weight loss, decreased food consumption, and diarrhea at doses of 5,000 ppm and above.^[3] The primary lesions observed were renal papillary and tubule necrosis, as well as focal necrosis or erosions of the glandular stomach in the 10,000 ppm group.^[3]

2-Year Study in Rats and Mice: In 2-year feed studies, there was no evidence of carcinogenic activity of **4,4'-Thiobis(6-tert-butyl-m-cresol)** in male or female F344/N rats or B6C3F1 mice.^{[3][12]} The American Conference of Governmental Industrial Hygienists (ACGIH) classifies it as A4, not classifiable as a human carcinogen.^[13] Prolonged or repeated exposure may cause damage to the liver and intestinal tract.^{[9][11][14]}

Genotoxicity

The genotoxic potential of **4,4'-Thiobis(6-tert-butyl-m-cresol)** has been evaluated in several in vitro assays.

Assay	System	Metabolic Activation	Result	Reference
Ames Test	Salmonella typhimurium	With and without	Negative	^[4]
Sister Chromatid Exchanges	Chinese Hamster Ovary (CHO) cells	Not specified	Positive	^[4]
Chromosomal Aberrations	Chinese Hamster Ovary (CHO) cells	Not specified	Negative	^[4]

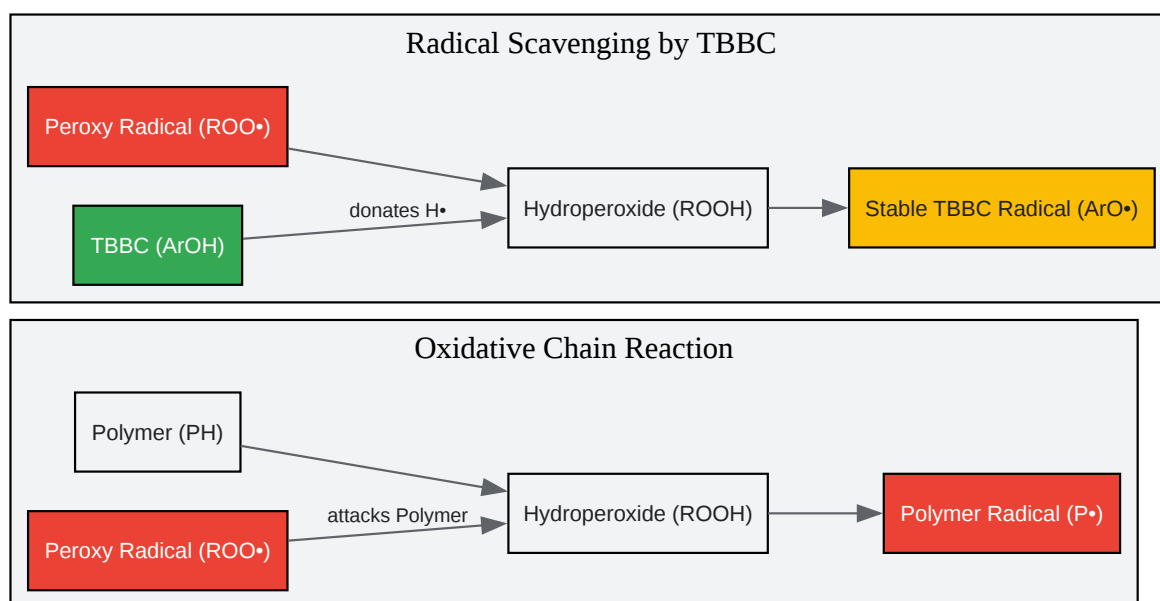
Reproductive and Developmental Toxicity

There is limited information available regarding the reproductive and developmental toxicity of **4,4'-Thiobis(6-tert-butyl-m-cresol)** in mammals.^[10] However, a study on the frog *Silurana tropicalis* demonstrated that both acute and chronic exposure to low concentrations of the

compound can be toxic, induce malformations, and inhibit tadpole growth.[15][16] The 96-hour lethal concentration (LC50) was determined to be 70.5 $\mu\text{g/L}$, and the 96-hour effective concentration for malformations (EC50) was 76.5 $\mu\text{g/L}$. [15][16] Chronic exposure to sublethal concentrations reduced body size and mass upon completion of metamorphosis.[15][16]

Mechanism of Action

4,4'-Thiobis(6-tert-butyl-m-cresol) functions as a primary antioxidant. Its mechanism of action involves the donation of a hydrogen atom from its phenolic hydroxyl groups to neutralize free radicals, thereby terminating the oxidative chain reactions that lead to material degradation.[1] [2] The bulky tert-butyl groups provide steric hindrance, which stabilizes the resulting phenoxyl radical and prevents it from initiating new chain reactions.[1] The sulfur bridge may also contribute to secondary antioxidant activity by decomposing hydroperoxides.[1]



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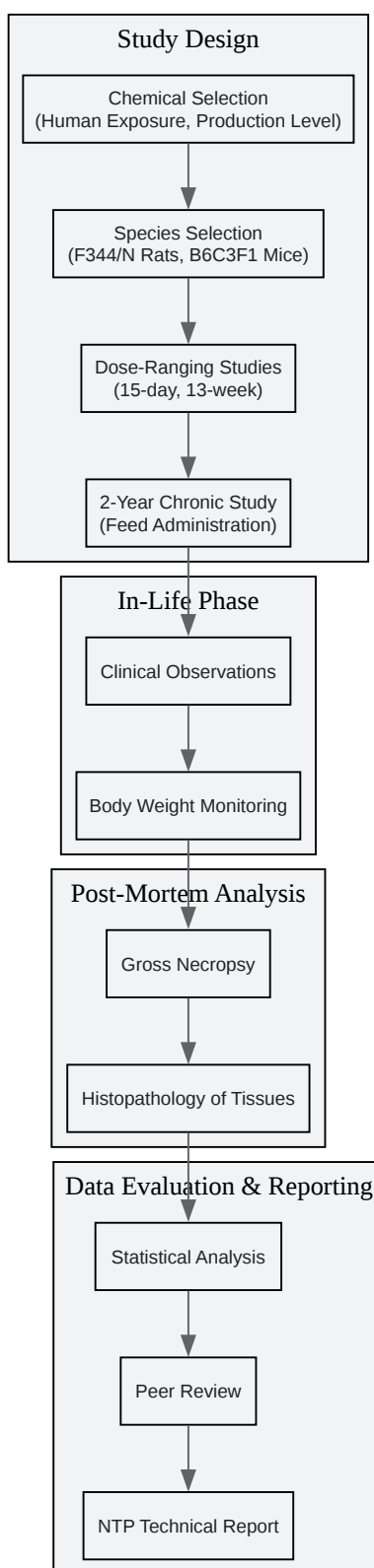
Caption: Antioxidant mechanism of **4,4'-Thiobis(6-tert-butyl-m-cresol)** (TBBC).

Experimental Protocols

NTP 2-Year Toxicology and Carcinogenesis Study (Feed)

A standardized protocol was followed for the National Toxicology Program's 2-year bioassay.^[3]
^[17]

- Species: F344/N rats and B6C3F1 mice.
- Administration Route: **4,4'-Thiobis(6-tert-butyl-m-cresol)** (99% pure) was administered in the feed.
- Groups: Groups of male and female rats and mice were used.
- Duration: 2 years.
- Endpoints: The studies were designed to characterize and evaluate the toxicologic potential, including carcinogenic activity.^[17] This involved regular clinical observations, body weight measurements, and a complete histopathological examination of all major tissues and organs at the end of the study.



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Caption: General workflow for NTP toxicology and carcinogenesis studies.

Conclusion

4,4'-Thiobis(6-tert-butyl-m-cresol) exhibits low acute oral toxicity but can cause skin and eye irritation and is a skin sensitizer. Long-term studies in rodents have not demonstrated any evidence of carcinogenicity. However, there is some in vitro evidence of genotoxicity (sister chromatid exchanges), and a study in an amphibian model suggests potential for developmental toxicity. The primary mechanism of action is as a radical-scavenging antioxidant. Further research, particularly on reproductive and developmental effects in mammalian models, would be beneficial for a more complete risk assessment. Professionals in drug development and research should consider these findings when evaluating the safety of materials containing this antioxidant.

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- To cite this document: BenchChem. [A Comprehensive Toxicological Profile of 4,4'-Thiobis(6-tert-butyl-m-cresol)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7800368#toxicological-profile-of-4-4-thiobis-6-tert-butyl-m-cresol]

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